molecular formula C18H16ClNO2 B2687677 N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide CAS No. 634162-51-9

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide

Cat. No.: B2687677
CAS No.: 634162-51-9
M. Wt: 313.78
InChI Key: DTBUSQPPQOOWDD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a methylbutenamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide typically involves the condensation of 2-benzoyl-4-chloroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide include:

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activities.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12(2)10-17(21)20-16-9-8-14(19)11-15(16)18(22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUSQPPQOOWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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